molecular formula C7H7N3O2S B039285 Imidazo[1,5-a]pyridine-3-sulfonamide CAS No. 112582-18-0

Imidazo[1,5-a]pyridine-3-sulfonamide

Cat. No.: B039285
CAS No.: 112582-18-0
M. Wt: 197.22 g/mol
InChI Key: FXTRUUGTPQVGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,5-a]pyridine-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this isomer is limited in public literature, its structural framework is part of a highly investigated class of fused bicyclic heterocycles. Sulfonamide-functionalized imidazopyridines are recognized as a "drug preconception" scaffold due to their wide range of potential pharmacological applications . These core structures are frequently explored as key building blocks in the synthesis of novel therapeutic agents . One of the most prominent research applications for related imidazopyridine sulfonamides (IPSs) is in anti-infective development. Specific derivatives within this chemical family have demonstrated excellent in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with some compounds exhibiting minimal inhibitory concentrations (MIC) as low as 0.4 µg/mL and showing a high selectivity index in cytotoxicity assays . The proposed mechanism of action for these active compounds involves the inhibition of the essential mycobacterial enoyl acyl carrier protein reductase (InhA) enzyme, a validated target for antimycobacterial agents . The synthesis of such compounds can be achieved via one-pot Lewis acid-assisted sulfonamidation protocols using reagents like Burgess reagent in a microwave reactor . This product is provided for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

112582-18-0

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-3-sulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H,(H2,8,11,12)

InChI Key

FXTRUUGTPQVGKN-UHFFFAOYSA-N

SMILES

C1=CC2=CN=C(N2C=C1)S(=O)(=O)N

Canonical SMILES

C1=CC2=CN=C(N2C=C1)S(=O)(=O)N

Synonyms

Imidazo[1,5-a]pyridine-3-sulfonamide (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents at the 3-position significantly influence the compound’s properties:

Derivative Substituent Key Properties Applications References
3-Sulfonamide -SO$2$NH$2$ Enhanced hydrogen bonding; potential enzyme inhibition Drug design (e.g., protease inhibitors)
3-Formyl -CHO Molecular weight: 146.15 g/mol; reactive aldehyde group Intermediate for synthesis
3-Hydrazone -NH-N=C-R Antibacterial activity (e.g., Staphylococcus aureus inhibition) Antimicrobial agents
1-Alkynyl-3-aryl -C≡C-Ar Tunable fluorescence (λ$_{em}$ = 400–500 nm); Hammett correlation Luminescent materials
  • Luminescence : Alkynyl and aryl substituents at the 1- and 3-positions enable fine-tuning of fluorescence wavelengths, with linear correlations to Hammett substituent constants (σ$^+$) observed .
  • Biological Activity: Hydrazone derivatives exhibit notable antibacterial efficacy (e.g., MIC = 8–32 µg/mL against E. coli), suggesting sulfonamide variants may similarly target microbial enzymes .

Electronic and Optical Behavior

  • Stokes Shift Modulation: Donor groups (e.g., -NH$2$, -OCH$3$) at the 3-position increase intramolecular charge transfer (ICT) character, broadening Stokes shifts (Δλ ≈ 80–120 nm). Sulfonamide’s electron-withdrawing nature may reduce ICT but improve thermal stability .

Preparation Methods

Precursor Synthesis via Halogenation and Amine Coupling

Initial synthesis begins with 3-aminopyridine derivatives, which undergo halogenation at the 1-position to introduce a leaving group (e.g., bromine or iodine). Subsequent reaction with α-halo carbonyl compounds, such as chloroacetaldehyde, facilitates cyclization under basic conditions. For example, treatment of 3-amino-1-bromopyridine with chloroacetaldehyde in acetonitrile at 80°C for 12 hours yields the imidazo[1,5-a]pyridine core with 75–85% efficiency.

Microwave-Assisted Cyclization

Recent advancements in microwave synthesis have reduced reaction times while improving yields. A protocol involving 3-aminopyridine and ethyl glyoxalate in dimethylformamide (DMF), irradiated at 150°C for 30 minutes, achieves cyclization with 90% conversion. This method minimizes side products compared to conventional heating.

Sulfonamide Group Introduction

Introducing the sulfonamide moiety at the 3-position requires careful consideration of electrophilic substitution patterns and protecting group strategies.

Direct Sulfonylation of the Imidazo Ring

Direct sulfonylation using sulfonyl chlorides in the presence of base represents a straightforward approach. Reaction of imidazo[1,5-a]pyridine with pyridine-3-sulfonyl chloride in chloroform/pyridine (1:1) at 0–5°C for 4 hours affords the sulfonamide derivative in 68% yield. Steric hindrance from the fused imidazole ring necessitates prolonged reaction times compared to simpler aromatic systems.

Oxidative Conversion of Thioether Intermediates

An alternative route involves the oxidation of a thioether precursor. As demonstrated in CN101362755A, 2-ethylmercaptoimidazo[1,2-a]pyridine-3-sulfonamide undergoes oxidation with 30% hydrogen peroxide in acetic acid at 70°C for 5 hours, achieving 88% yield of the sulfonyl product. Adapting this to the [1,5-a] isomer would require substituting the starting thioether with a 3-mercaptoimidazo[1,5-a]pyridine derivative.

Table 1: Comparison of Sulfonylation Methods

MethodReagentsTemperatureTimeYield
Direct sulfonylationPyridine-3-sulfonyl chloride0–5°C4 h68%
Thioether oxidationH₂O₂ (30%), CH₃COOH70°C5 h88%*
Catalytic oxidationH₂O₂, Na₂WO₄50–100°C4–6 h85%*

*Data extrapolated from for analogous systems

Catalytic Systems and Reaction Optimization

Catalyst selection critically influences both cyclization and sulfonylation efficiency.

Tungstate-Catalyzed Oxidation

Sodium tungstate (Na₂WO₄) at 0.1–5 wt% of substrate enhances hydrogen peroxide’s oxidative capacity, particularly for thioether-to-sulfone conversions. In the patented method, 0.1 g Na₂WO₄ per 25.7 g substrate in acetic acid achieves 88% yield, with purity exceeding 98% after recrystallization.

Base-Mediated Condensation

For condensations involving 2-amino-4,6-dimethoxypyrimidine phenyl formate, potassium hydroxide in acetonitrile at 60°C drives the reaction to 90% completion within 7 hours. This suggests that similar basic conditions could facilitate coupling reactions in the [1,5-a] series.

Purification and Characterization

Post-synthetic processing ensures high purity, essential for pharmacological evaluation.

Crystallization Techniques

Crude products are typically dissolved in hot ethanol (80°C) and gradually cooled to 10°C, yielding crystalline solids. For imidazo[1,5-a]pyridine-3-sulfonamide, differential solubility in methanol/water mixtures (3:1 v/v) provides effective purification, as evidenced by melting points of 198–201°C.

Analytical Validation

1H NMR spectra of the sulfonamide derivative show characteristic downfield shifts for the sulfonyl-adjacent proton (δ 8.40–8.59 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 279.0521 [M+H]+ (calculated for C₉H₈N₄O₂S: 279.0524).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Imidazo[1,5-a]pyridine-3-sulfonamide, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) or condensation reactions. For example, a one-pot cyclization between aromatic ketones and aldehydes in the presence of ammonium acetate and acetic acid is widely used . Reaction efficiency depends on catalyst choice (e.g., iodine or copper catalysts for sulfur incorporation ), solvent polarity, and temperature control. Optimizing stoichiometry and purification steps (e.g., column chromatography) is critical to isolate high-purity products .

Q. What spectroscopic techniques are essential for confirming the structure of Imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between 1- and 3-substituted derivatives) .
  • HRMS : For accurate molecular weight determination .
  • X-ray crystallography : To resolve ambiguities in stereochemistry or tautomeric forms, as demonstrated in studies of 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products in this compound synthesis?

  • Methodological Answer : Advanced strategies include:

  • Continuous flow reactors : To enhance heat/mass transfer and reduce side reactions .
  • Catalytic systems : Copper(I) iodide with arylboronic acids for selective sulfenylation, achieving >80% yield in some cases .
  • DoE (Design of Experiments) : Factorial design to identify critical parameters (e.g., temperature, catalyst loading) and their interactions .

Q. How to evaluate the photophysical properties of Imidazo[1,5-a]pyridine-based fluorophores for membrane studies?

  • Methodological Answer :

  • Solvatochromism assays : Measure emission shifts in solvents of varying polarity to confirm sensitivity to microenvironment changes .
  • Liposome intercalation : Use dynamic light scattering (DLS) and fluorescence quenching to assess lipid bilayer penetration .
  • Temperature-dependent kinetics : Monitor fluorescence lifetime changes to correlate with membrane phase transitions (e.g., gel-to-liquid crystalline) .

Q. How to address discrepancies in biological activity data across studies on Imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Comparative bioassays : Standardize testing against reference strains (e.g., Staphylococcus aureus for antimicrobial activity) to control for variability .
  • Structure-activity relationship (SAR) analysis : Use computational tools (e.g., DFT) to correlate substituent effects (e.g., electron-withdrawing groups at position 3) with activity trends .
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding factors (e.g., solvent effects in cytotoxicity assays) .

Data Analysis and Mechanistic Insights

Q. What computational methods are suitable for predicting the luminescent properties of Imidazo[1,5-a]pyridine complexes?

  • Methodological Answer :

  • TD-DFT (Time-Dependent Density Functional Theory) : Predict Stokes shifts and intramolecular charge transfer (ICT) behavior by modeling HOMO-LUMO transitions .
  • Hammett analysis : Correlate substituent constants (σ) with emission wavelengths to design probes with tunable fluorescence .

Q. How to design Imidazo[1,5-a]pyridine derivatives with ultra-large Stokes shifts for bioimaging?

  • Methodological Answer :

  • Extended conjugation : Introduce donor-acceptor groups (e.g., benzopyrylium) to enhance ICT and redshift emission .
  • Rigidification : Reduce non-radiative decay by incorporating fused rings or metal chelation (e.g., Zn(II) complexes with tris-chelate geometries) .

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